Aniline, 4,4'-(ethylenedioxy)DI-, dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride typically involves the reaction of aniline derivatives with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield amines. Substitution reactions can result in a variety of substituted aniline derivatives .
Scientific Research Applications
Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can modulate various biochemical processes, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride
- Aniline, 4,4’-(ethylenedioxy)DI-, monohydrochloride
- Aniline, 4,4’-(ethylenedioxy)DI-, free base
Uniqueness
Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride is unique due to its specific chemical structure and bioactive properties. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and reactivity, making it a valuable tool in scientific research and industrial applications .
Properties
CAS No. |
109690-44-0 |
---|---|
Molecular Formula |
C14H18Cl2N2O2 |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
[4-[2-(4-azaniumylphenoxy)ethoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C14H16N2O2.2ClH/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14;;/h1-8H,9-10,15-16H2;2*1H |
InChI Key |
PRBBUNKDNQMQMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)N.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1[NH3+])OCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aniline, 4,4'-(ethylenedioxy)di-, dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.